6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
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Overview
Description
6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under specific conditions . Another method involves the use of propargylic alcohols and Yb(OTf)3 as a catalyst in 1,2-DCE at 84°C for 4 hours . These methods provide efficient routes to obtain the desired compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Substitution reactions, such as acetylation and iodination, can occur at specific positions on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acetic anhydride and iodine in the presence of anhydrous sodium carbonate are commonly used for acetylation and iodination reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the pyranoquinoline core .
Scientific Research Applications
6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It inhibits calcium signaling, TNF-α production, platelet aggregation, and nitric oxide production, which contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione: Similar structure with a phenyl group instead of an ethyl group.
4-hydroxy-1-methylquinolin-2(1H)-one: A simpler quinoline derivative with a methyl group.
Uniqueness
6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-ethyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-2-15-9-6-4-3-5-8(9)13-12(14(15)18)10(16)7-11(17)19-13/h3-7,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLFCAOVWBNKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)C(=CC(=O)O3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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